LogP Differentiation: Cyclobutyl Delivers Intermediate Lipophilicity Ideal for Blood–Brain Barrier Penetration Window
The computed logP of 5-cyclobutyl-1,3-oxazole-4-carbaldehyde is 1.75, compared to 1.36 for the 5-cyclopropyl analog and 0.80 for the 5-methyl analog . The unsubstituted oxazole-4-carbaldehyde is substantially more polar with a logP of –0.46 . The 0.4–0.9 log unit gap between cyclobutyl and its nearest analogs is large enough to alter predicted CNS penetration (optimal logP 1–3) and oral absorption, making the cyclobutyl variant a strategically differentiated choice for CNS-focused medicinal chemistry campaigns [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.75 (5-cyclobutyl-1,3-oxazole-4-carbaldehyde) |
| Comparator Or Baseline | 5-cyclopropyl-1,3-oxazole-4-carbaldehyde logP = 1.36; 5-methyl-1,3-oxazole-4-carbaldehyde logP = 0.80; oxazole-4-carbaldehyde logP = –0.46 |
| Quantified Difference | Target vs cyclopropyl: ΔlogP = +0.39; Target vs methyl: ΔlogP = +0.95; Target vs unsubstituted: ΔlogP = +2.21 |
| Conditions | Computed logP values from supplier QC datasheets (method: ACD/Labs or ChemAxon predicted) |
Why This Matters
For procurement, the cyclobutyl derivative uniquely occupies the logP window of 1.5–2.0, which is often associated with balanced solubility–permeability profiles and reduced hERG binding risk compared to more lipophilic analogs.
- [1] Wager, T. T. et al. (2010) "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery," ACS Chemical Neuroscience, 1(6), 420–433. View Source
